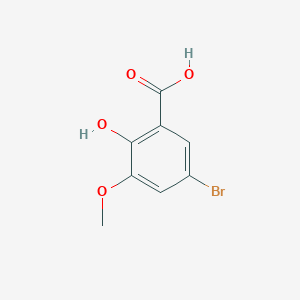

5-Bromo-2-hydroxy-3-methoxybenzoic acid

Description

Contextualization of Halogenated and Alkoxy-Substituted Benzoic Acids

Among the most significant substituents are halogens (F, Cl, Br, I) and alkoxy groups (e.g., methoxy (B1213986), -OCH₃). The incorporation of these groups onto a benzoic acid core imparts unique properties that are highly valued in chemical synthesis and drug design.

Halogenated Benzoic Acids: Halogen atoms are introduced to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. Bromine, in particular, is known for its ability to participate in halogen bonding—a specific type of non-covalent interaction where the halogen atom acts as a Lewis acid. This interaction has become a powerful tool in rational drug design for enhancing ligand-receptor binding affinity. Furthermore, the bromo-substituent serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions.

Alkoxy-Substituted Benzoic Acids: Alkoxy groups, such as the methoxy group, are prevalent in bioactive natural products and pharmaceuticals. They are electron-donating groups that can influence the reactivity of the aromatic ring and serve as hydrogen bond acceptors, which can be crucial for molecular recognition at biological targets. The presence and position of alkoxy groups can also significantly affect a compound's conformation and crystalline architecture.

The combination of both halogen and alkoxy substituents on a single benzoic acid molecule, as seen in 5-Bromo-2-hydroxy-3-methoxybenzoic acid, creates a highly functionalized and synthetically versatile platform.

Significance of this compound as a Research Target

This compound, also known as 5-bromovanillic acid, is primarily significant as a specialized chemical intermediate and building block in organic synthesis. While direct applications of the compound itself are not extensively documented, its structural motifs are crucial in the synthesis of more complex, high-value molecules, particularly within the pharmaceutical industry.

The significance of this compound is underscored by its relationship to its aldehyde precursor, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) (5-bromovanillin). This aldehyde is a known intermediate in the synthesis of drugs like trimethoprim. google.com The acid form, 5-bromovanillic acid, is a documented oxidation product that can arise during the synthesis of the aldehyde, highlighting the close chemical relationship between them. google.com Similarly, related brominated methoxybenzoic acids are documented as key intermediates in the synthesis of modern pharmaceuticals such as urolithin A and dalidoraxan. google.com

Therefore, this compound is a valuable target for its potential to be used in the construction of complex molecular architectures for medicinal chemistry research and drug discovery. Its three distinct functional groups—the carboxylic acid, the hydroxyl group, and the bromo-substituent—offer multiple reaction sites for chemists to build upon.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 35090-76-7 | PubChem nih.gov |

| Molecular Formula | C₈H₇BrO₄ | PubChem nih.gov |

| Molecular Weight | 247.04 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| Synonyms | 5-bromovanillic acid, 5-bromo-3-methoxysalicylic acid | PubChem nih.gov |

Current Research Landscape and Emerging Trends in Benzoic Acid Derivatives

The field of benzoic acid derivatives is dynamic, with ongoing research expanding their application into new frontiers. Current trends indicate a strong focus on their use as scaffolds for therapeutic agents. Researchers are actively developing novel benzoic acid derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties.

Beyond medicine, there is growing interest in their application in materials science. For instance, certain benzoic acid derivatives have been designed to act as supramolecular gelators, capable of forming gels in various organic solvents. These materials have potential applications in environmental remediation, such as treating oil spills. The versatility of the benzoic acid core ensures that it will remain a central component in the development of new functional molecules for the foreseeable future.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-hydroxy-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCPZBYERTTWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544642 | |

| Record name | 5-Bromo-2-hydroxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35090-76-7 | |

| Record name | 5-Bromo-2-hydroxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 5 Bromo 2 Hydroxy 3 Methoxybenzoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and other related functional groups.

Esterification Reactions for Ester Derivatives

The conversion of the carboxylic acid moiety of 5-bromo-2-hydroxy-3-methoxybenzoic acid to an ester is a fundamental transformation. Standard esterification methods, such as Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst, can be employed. However, a significant challenge in the esterification of hydroxybenzoic acids is the potential for a competing side reaction: O-alkylation of the phenolic hydroxyl group. google.com

Conventional methods for preparing esters of hydroxybenzoic acids often involve reacting the acid with a halogenated compound in a biphasic medium with a strong base. google.com This can lead to a mixture of products, reducing the yield of the desired ester. google.com To circumvent this, milder and more selective methods may be necessary. One approach involves the use of a nonquaternizable tertiary amine in a homogeneous liquid phase when reacting with a halogenated derivative. google.com

While specific examples of the esterification of this compound are not extensively documented, the principles of esterifying substituted hydroxybenzoic acids are well-established. The choice of alcohol and reaction conditions can be tailored to favor the desired ester product.

Table 1: General Conditions for Esterification of Hydroxybenzoic Acids

| Method | Reagents | Conditions | Potential Issues |

|---|---|---|---|

| Fischer-Speier | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat | O-alkylation of phenol |

| Alkyl Halide | Alkyl Halide, Strong Base | Biphasic medium | O-alkylation of phenol |

Amidation and Other Carboxylic Acid Transformations

The carboxylic acid functionality can be readily converted to an amide through reaction with a primary or secondary amine. This transformation typically requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Direct amidation of carboxylic acids with amines is also possible, often catalyzed by Lewis acids. researchgate.net For example, niobium(V) oxide (Nb₂O₅) has been shown to be an effective and reusable catalyst for the direct amidation of a wide range of carboxylic acids and amines. researchgate.net

A study on the synthesis of 5-bromo-2-hydroxy-benzamide derivatives provides a relevant analogy. researchgate.net In this research, 5-bromo-2-hydroxybenzamide was synthesized and further derivatized, demonstrating the feasibility of forming the amide bond in a similar molecular framework. researchgate.net The synthesis of hydrazides from the corresponding methyl ester further illustrates the reactivity of the carboxylic acid derivative. researchgate.net

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is another key site for chemical modification, most commonly through O-alkylation to form ethers. The reactivity of the hydroxyl group is influenced by its acidic nature and the electronic effects of the other substituents on the aromatic ring.

In the synthesis of derivatives of 5-bromo-2-hydroxybenzamide, the phenolic hydroxyl group was reacted with methyl or ethyl α-halogenated acid esters to yield the corresponding ether derivatives. researchgate.net This reaction proceeds via nucleophilic attack of the phenoxide ion, formed by deprotonation of the hydroxyl group with a base, on the electrophilic carbon of the alkyl halide. The presence of an ether bond was confirmed by spectroscopic methods. researchgate.net This demonstrates a viable pathway for the selective functionalization of the hydroxyl group in the presence of the other reactive sites on the molecule.

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring opens up a vast array of synthetic possibilities, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the bromine atom with a variety of nucleophiles. However, for an SNAr reaction to proceed, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the ring is substituted with electron-donating (hydroxyl and methoxy) and weakly deactivating (carboxyl) groups, making it electron-rich and thus generally unreactive towards nucleophilic aromatic substitution under standard conditions.

A study on the nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols highlights a concerted SNAr mechanism. nih.gov While the triazine ring is significantly more electron-deficient than the benzene ring in the target compound, this study provides insight into the mechanistic possibilities of such transformations. For this compound, forcing conditions or the use of a strong nucleophile might be required to induce substitution, and the reaction may proceed through an alternative mechanism such as a benzyne intermediate.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine substituent. These reactions offer a versatile and efficient means of elaborating the molecular structure.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.com The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a suitable choice for a complex molecule like this compound. tcichemicals.com Research on the Suzuki-Miyaura cross-coupling of 5-bromosalicylaldehyde with various arylboronic acids has demonstrated the feasibility of this reaction on a similar substrate, achieving good to excellent yields with low catalyst loadings.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction is a valuable method for the vinylation of aromatic rings. organic-chemistry.org The success of the Heck reaction has been demonstrated on bromo-substituted chromones with a protected adjacent phenolic hydroxyl group, suggesting its applicability to this compound, likely after protection of the acidic protons. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org The Sonogashira coupling is a reliable method for introducing alkyne moieties into aromatic systems. wikipedia.org Its application has been shown in the coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene, indicating its potential for the alkynylation of this compound. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.org It is a powerful method for the synthesis of arylamines. wikipedia.org The Buchwald-Hartwig amination has been successfully applied to the amination of 2-bromo- and 4-bromo-estrone derivatives, demonstrating its utility in complex, functionalized molecules. nih.gov

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl derivative |

| Heck | Alkene | Pd catalyst, Base | Arylalkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

Reactions Affecting the Methoxy (B1213986) Group

The methoxy group (-OCH₃) of this compound is a key functional group that can undergo specific chemical transformations, primarily ether cleavage or demethylation. This reaction involves the breaking of the C-O bond of the ether and is typically achieved under stringent conditions using strong acids or Lewis acids.

Common reagents employed for the cleavage of aryl methyl ethers include strong protic acids like hydroiodic acid (HI) and hydrobromic acid (HBr), as well as potent Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com The general mechanism for this transformation involves the initial protonation or coordination of the Lewis acid to the ether oxygen, which enhances the leaving group ability of the resulting species. masterorganicchemistry.commasterorganicchemistry.com Subsequently, a nucleophile, such as a halide ion, attacks the methyl carbon in an SN2 reaction, leading to the formation of a phenol and a methyl halide. masterorganicchemistry.comlibretexts.org

In the context of this compound, the presence of other functional groups can influence the course and outcome of the demethylation reaction. The adjacent hydroxyl group, for instance, may participate in intramolecular hydrogen bonding, potentially affecting the reactivity of the methoxy group.

| Reagent | General Mechanism | Key Features |

|---|---|---|

| Hydroiodic Acid (HI) / Hydrobromic Acid (HBr) | Protonation of the ether oxygen followed by SN2 attack of the halide ion on the methyl group. masterorganicchemistry.comlibretexts.org | Requires strong acidic conditions and often elevated temperatures. masterorganicchemistry.com |

| Boron Tribromide (BBr₃) | Coordination of BBr₃ to the ether oxygen, followed by intramolecular or intermolecular bromide attack on the methyl group. orgsyn.orgresearchgate.net | Highly effective and often proceeds under milder conditions compared to protic acids. orgsyn.org Recent studies suggest a catalytic cycle where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. |

While specific studies on the demethylation of this compound are not extensively documented, the established principles of ether cleavage provide a solid foundation for predicting its behavior. The choice of reagent and reaction conditions would be crucial to achieve selective demethylation without affecting the other functional groups present in the molecule.

Synthesis of Complex Molecular Architectures Utilizing this compound as a Synthon

The structural framework of this compound makes it a valuable synthon for the construction of more complex molecular architectures, particularly heterocyclic compounds. Although direct applications of the benzoic acid in complex syntheses are not widely reported, the closely related analogue, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005), serves as an excellent proxy to illustrate its synthetic potential.

The aldehyde analogue has been successfully employed in multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product, minimizing waste and synthetic steps. researchgate.net For instance, 5-bromo-2-hydroxy-3-methoxybenzaldehyde has been utilized in a three-component reaction with 3-amino-1,2,4-triazole and acetone to synthesize a substituted tetrahydro masterorganicchemistry.comorgsyn.orgscielo.brtriazolo[1,5-a]pyrimidin-7-ol. researchgate.net This transformation highlights the ability of the substituted phenyl ring to act as a stable scaffold in the assembly of intricate heterocyclic systems.

| Reactants | Product Class | Significance |

|---|---|---|

| 5-bromo-2-hydroxy-3-methoxybenzaldehyde, 3-amino-1,2,4-triazole, acetone | Tetrahydro masterorganicchemistry.comorgsyn.orgscielo.brtriazolo[1,5-a]pyrimidin-7-ol | Demonstrates the utility of the core structure in multicomponent reactions for the rapid generation of molecular complexity. researchgate.net |

| 5-bromo-2-hydroxy-3-methoxybenzaldehyde, taurine, strong base, copper salt, 1,10-phenanthroline | Mixed copper-based complex | Formation of a Schiff base ligand followed by coordination to a metal center, indicating potential applications in coordination chemistry. guidechem.com |

Given the structural similarities, it is plausible that this compound could be derivatized, for example, by converting the carboxylic acid to an ester or amide, to modulate its reactivity and then be employed in similar MCRs or other synthetic strategies to access a wide array of complex molecules.

Investigation of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics is fundamental to optimizing reaction conditions and predicting the outcome of chemical transformations involving this compound. While specific kinetic and mechanistic studies on this particular compound are limited, general principles of related reactions can provide valuable insights.

Mechanism of Methoxy Group Reactions: As discussed in section 3.4, the cleavage of the methoxy group with strong acids like HI or HBr proceeds through a mechanism initiated by protonation of the ether oxygen. masterorganicchemistry.comlibretexts.org This is followed by an SN2 attack of the halide nucleophile on the methyl carbon. masterorganicchemistry.comlibretexts.org With Lewis acids like BBr₃, the reaction is initiated by the formation of a Lewis acid-base adduct at the ether oxygen. orgsyn.org Recent computational studies on the BBr₃-facilitated demethylation of aryl methyl ethers have proposed a new mechanistic pathway involving charged intermediates and have shown that the reaction can proceed through catalytic cycles.

Kinetics of Related Reactions: Kinetic studies on analogous systems can offer a framework for understanding the reactivity of this compound. For instance, the kinetics of the esterification of benzoic acid have been studied, revealing that the reaction is first order with respect to the benzoic acid. dnu.dp.ua Such studies are crucial for determining reaction rates, activation energies, and the influence of catalysts, which are all essential parameters for process optimization.

Computational Approaches: In the absence of extensive experimental data, computational methods such as Frontier Molecular Orbital (FMO) analysis can be employed to predict the reactivity and kinetics of reactions. scielo.br FMO theory focuses on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species to explain the course of a reaction. Such theoretical calculations could be applied to this compound to gain a deeper understanding of its electrophilic and nucleophilic sites and to predict its behavior in various chemical reactions.

Biological and Biomedical Research Investigations of 5 Bromo 2 Hydroxy 3 Methoxybenzoic Acid and Its Analogues

In Vitro Assays for Biological Activity Profiling

In vitro assays serve as a foundational step in drug discovery, providing a controlled environment to assess the biological potential of chemical compounds. For 5-Bromo-2-hydroxy-3-methoxybenzoic acid and its related molecules, these laboratory-based studies have been instrumental in characterizing their diverse pharmacological profiles.

Several analogues of this compound have demonstrated notable anti-inflammatory effects. For instance, the compound 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated primary microglial cells. nih.gov This inhibition was associated with the downregulation of their respective regulatory genes, inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Mechanistically, LX007 exerts its anti-inflammatory effects by suppressing the activation of Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov

Similarly, derivatives of 5-acetamido-2-hydroxy benzoic acid have been designed to enhance selectivity for cyclooxygenase 2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov In silico studies predicted favorable binding affinity for the COX-2 receptor, and subsequent in vivo tests confirmed anti-nociceptive activity. nih.gov Another related compound, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, isolated from seahorse, has also been shown to suppress proinflammatory responses. nih.gov

The anticancer potential of bromophenol derivatives has been a significant area of research. mdpi.com Studies on various analogues have revealed promising cytotoxic activity against a range of cancer cell lines. For example, 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one exhibited high antiproliferative activity, with a particularly low growth inhibition concentration (GI50) against a leukemic cell line (SR) and an ovarian cancer cell line (OVCAR-3). researchgate.net

Furthermore, a series of synthesized N-(5-methoxyphenyl) methoxybenzenesulphonamides, which include bromo substitutions, were found to be potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. nih.govnih.gov Twenty-one of the thirty-seven synthesized compounds showed sub-micromolar cytotoxicity against HeLa and HT-29 human tumor cell lines. nih.gov The proposed mechanism for these compounds involves the inhibition of microtubular protein polymerization, pointing to tubulin as a likely target. nih.govnih.gov Another study synthesized 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, which demonstrated moderate activity in inhibiting the MCF-7 breast cancer cell line with an IC50 value of 42.19 µg/mL. researchgate.net

Aspirin-conjugated nanoparticles of a 2′-hydroxy-2,3,5′-trimethoxychalcone derivative were shown to induce apoptosis in HeLa cervical cancer cells, with an IC50 value of 4.172 µM. nih.gov This effect was linked to the induction of mitochondrial dysfunction and lipid accumulation, triggering apoptotic signaling cascades. nih.gov

| Compound/Analogue | Cell Line | Activity | IC50/GI50 Value |

| 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one | Leukemia (SR) | Antiproliferative | 0.0351 µM |

| 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one | Ovarian Cancer (OVCAR-3) | Antiproliferative | 0.248 µM |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | Breast Cancer (MCF-7) | Cytotoxic | 42.19 µg/mL |

| Aspirin conjugated 2′-hydroxy-2,3,5′-trimethoxychalcone Nanoparticles | Cervical Cancer (HeLa) | Apoptosis Induction | 4.172 µM |

Analogues of this compound have also been investigated for their ability to combat pathogenic microorganisms. The compound 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), isolated from Hemidesmus indicus, exhibited antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov The minimum inhibitory concentration (MIC) was determined to be 1024 µg/ml. nih.gov The mechanism of action appears to involve targeting the cell membrane, leading to the release of intracellular contents. nih.gov

Research on the plant Bacopa procumbens led to the isolation of a novel phenolic compound, 5-(p-hydroxybenzoyl) shikimic acid, which demonstrated moderate antibacterial activity against methicillin-resistant Staphylococcus haemolyticus and Escherichia coli with a MIC of 100 μg/mL. mdpi.com Additionally, studies on extracts from Pericarpium trichosanthis identified 4-hydroxybenzoic acid and 3-hydroxy-4-methoxybenzoic acid as components contributing to its antibacterial properties. academicjournals.org In a study of Pavonia glazioviana, the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxyflavone showed strong activity against several bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, and Candida albicans, with a MIC value of 512 μg/mL for each. scielo.br

| Compound/Analogue | Microorganism | Activity | MIC Value |

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus (MRSA) | Antibacterial | 1024 µg/ml |

| 5-(p-hydroxybenzoyl) shikimic acid | Staphylococcus haemolyticus (MR) | Antibacterial | 100 µg/mL |

| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | Antibacterial | 100 µg/mL |

| 5,7-dihydroxy-3,8,4'-trimethoxyflavone | Escherichia coli, P. aeruginosa, C. albicans | Antimicrobial | 512 µg/mL |

The ability of these compounds to inhibit specific enzymes is a key aspect of their therapeutic potential. An analogue, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, was found to potently inhibit matrix metalloproteinase-9 (MMP-9), an enzyme involved in tumor cell invasion and metastasis. nih.gov The inhibition of MMP-9 was dose-dependent and linked to the suppression of MAPK and NF-κB signaling pathways. nih.gov

In the realm of cancer research, a synthetic compound, 5-Methoxy-2-(2-methoxynaphthalen-1-yl)-4H-chromen-4-one (DK1913), was identified as a pan-Aurora kinase inhibitor, targeting enzymes that are key regulators of mitosis. researchgate.net Furthermore, as mentioned previously, derivatives of 5-acetamido-2-hydroxy benzoic acid were specifically designed for their selective inhibition of cyclooxygenase 2 (COX-2), an enzyme central to inflammation. nih.gov

Molecular Interaction Studies with Biological Targets

Understanding how these compounds interact with their biological targets at a molecular level is crucial for rational drug design and development.

The interaction between small molecules and proteins, such as human serum albumin (HSA), is critical for their transport and bioavailability in the body. Studies on 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid (vanillic acid) have investigated their binding to HSA using fluorescence quenching techniques. nih.govnih.gov These studies revealed that the compounds could interact with HSA, with evidence suggesting a static quenching mechanism for the former and a dynamic quenching mechanism for the latter. nih.gov The negative Gibbs free energy change (ΔG) values in these interactions indicated that the binding process was spontaneous. nih.gov

Molecular docking studies have provided further insights into these interactions. For 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, docking results showed that it interacts with the amino acid residues TYR245 and HIS226 of MMP-9 through hydrogen and Pi-Pi bonds, which is proposed to be the basis for its inhibitory activity. nih.gov Similarly, docking studies of cytotoxic N-(5-methoxyphenyl) methoxybenzenesulphonamides suggested that they bind to the colchicine (B1669291) site of tubulin, disrupting microtubule dynamics. nih.govnih.gov In silico docking analysis of 5-acetamido-2-hydroxy benzoic acid derivatives also confirmed their binding affinity with COX-2 receptors. nih.gov

| Compound/Analogue | Protein Target | Method of Study | Key Findings |

| 4-hydroxybenzoic acid & 4-hydroxy-3-methoxybenzoic acid | Human Serum Albumin (HSA) | Fluorescence Quenching | Spontaneous binding interaction |

| 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone | Matrix Metalloproteinase-9 (MMP-9) | Molecular Docking | Interaction with TYR245 and HIS226 residues |

| N-(5-methoxyphenyl) methoxybenzenesulphonamides | Tubulin | Molecular Docking | Binding at the colchicine site |

| 5-acetamido-2-hydroxy benzoic acid derivatives | Cyclooxygenase 2 (COX-2) | In Silico Docking | High binding affinity with the receptor |

Receptor Affinity and Selectivity

Research into the derivatives of this compound has revealed significant affinity and selectivity for specific neurological receptors, particularly the dopamine (B1211576) D-2 receptor. A study focusing on a series of substituted benzamides, including analogues where the hydroxyl group is absent, demonstrated potent and selective dopamine D-2 antagonistic properties. sci-hub.se

One of the most active non-salicylamide compounds investigated was a close analogue, (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-bromo-2,3-dimethoxybenzamide. This compound was found to be equipotent with highly active salicylamide (B354443) counterparts both in vitro and in vivo. sci-hub.se The affinity for the dopamine D-2 receptor appears to be significantly influenced by the substitution pattern on the benzoic acid ring. For instance, the 5,6-dimethoxysalicylamide structure is notably more potent than analogues lacking the 5-methoxy group, indicating the importance of the oxygen atom at this position for receptor binding. sci-hub.se The nature of the substituent at position 3, however, has been shown to have a marginal effect on receptor affinity in certain salicylamide series. sci-hub.se

The high affinity and selectivity of these compounds for the dopamine D-2 receptor make them valuable tools for neurological research. sci-hub.se

Table 1: In Vitro Dopamine D-2 Receptor Affinity of Selected Benzamide (B126) Analogues Data synthesized from research on closely related benzamide and salicylamide derivatives.

| Compound Class | Key Structural Features | Relative Potency (in vitro) | Source |

|---|---|---|---|

| Salicylamide | Lacks 5-methoxy group | Baseline | sci-hub.se |

| Salicylamide | Contains 5,6-dimethoxy groups | High (approx. 10x baseline) | sci-hub.se |

| Salicylamide | Contains 5-hydroxy, 6-methoxy groups | High (equipotent with 5,6-dimethoxy) | sci-hub.se |

| Benzamide | Contains 5-bromo, 2,3-dimethoxy groups (lacks o-hydroxy) | High (equipotent with potent salicylamides) | sci-hub.se |

Cellular Pathway Modulation and Signal Transduction Analysis

Analogues of this compound have been shown to modulate key cellular signaling pathways involved in disease progression, particularly in cancer metastasis. One such analogue, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been investigated for its ability to inhibit cancer cell migration by targeting matrix metalloproteinases (MMPs). nih.gov

This compound was found to reduce the expression and activity of MMP-9, an enzyme crucial for the degradation of the extracellular matrix during tumor cell invasion. nih.gov The mechanism of this inhibition involves the downregulation of specific signal transduction pathways. Research demonstrated that the compound could inhibit the phosphorylation of p38 kinase and JNK, which are components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

Furthermore, the compound was shown to block the NF-κB signal pathway. It suppressed the phosphorylation of p65 and its inhibitor, IκBα. nih.gov The MAPK and NF-κB pathways are known regulators of MMP-9 expression. By suppressing these signaling cascades, the compound effectively reduces the metastatic potential of fibrosarcoma cells. nih.gov

Table 2: Effect of a 5-Bromo-2-hydroxy-methoxyphenyl Analogue on Cellular Signaling Pathways

| Pathway | Key Proteins Analyzed | Observed Effect | Downstream Consequence | Source |

|---|---|---|---|---|

| MAPK Pathway | p38 kinase, JNK | Decreased phosphorylation | Inhibition of MMP-9 expression | nih.gov |

| NF-κB Pathway | p65, IκBα | Decreased phosphorylation | Inhibition of MMP-9 expression | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For benzoic acid derivatives, two structural features are often considered critical for potent bioactivity: hydrophilic substituents on the phenyl ring to interact with polar amino acid residues at the target site, and the phenyl core itself, which can engage in hydrophobic interactions. iomcworld.com

In the context of dopamine D-2 antagonists, SAR studies on derivatives of this compound have yielded specific insights. A comparison between salicylamides (which possess an o-hydroxy group) and benzamides (which lack it) revealed that the benzamide class was somewhat more sensitive to structural modifications. sci-hub.se The study supports the view that the o-methoxy group can adopt various orientations while maintaining the intramolecular hydrogen bonding necessary for a bioactive conformation. sci-hub.se

The substituent at position 5 on the aromatic ring is of particular importance. The presence of a methoxy (B1213986) group at position 5, for example, results in a tenfold increase in potency compared to an analogue lacking it. sci-hub.se However, replacing the 5-methoxy group with a 5-hydroxy group results in a compound that is equipotent, suggesting the oxygen atom, rather than the entire methoxy group, is the key feature for this enhanced activity. sci-hub.se This highlights the favorable properties inherent to the 5,6-disubstituted salicylamide system for dopamine D-2 receptor inhibition. sci-hub.se

Exploration of Therapeutic Potential as Lead Compounds

The unique pharmacological profiles of this compound analogues make them promising candidates for development as lead compounds for new therapeutics. A lead compound is a chemical starting point for the design and synthesis of new drug candidates.

The potent and selective dopamine D-2 antagonism exhibited by compounds like (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-bromo-2,3-dimethoxybenzamide highlights their potential in the development of novel antipsychotic agents. sci-hub.se Notably, this specific benzamide demonstrated a preferential inhibition of hyperactivity in animal models, which may indicate a lower tendency to induce extrapyramidal side effects—a common and serious drawback of many existing antipsychotic drugs. sci-hub.se Such compounds are considered highly suitable for further investigations into dopamine D-2 mediated responses and for use in receptor binding studies. sci-hub.se

Separately, the demonstrated ability of the analogue 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone to inhibit MMP-9 expression and activity via the MAPK and NF-κB pathways suggests a different therapeutic avenue. nih.gov This mechanism points to a therapeutic and preventive potential for the treatment of disorders related to MMP-9, including tumor invasion and metastasis. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 5-Bromo-2-hydroxy-3-methoxybenzoic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural confirmation.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons on the aromatic ring of this compound would appear as distinct signals. The two aromatic protons are expected to show signals in the aromatic region of the spectrum. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, while the hydroxyl (-OH) and carboxylic acid (-COOH) protons would appear as broad singlets, with their chemical shifts being concentration and solvent dependent. Data from a closely related precursor, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005), shows aromatic protons at approximately 7.18 ppm and 7.31 ppm, and a methoxy signal at 3.92 ppm. chemicalbook.com For the benzoic acid, similar aromatic shifts are expected, with the key difference being the absence of the aldehyde proton and the appearance of a carboxylic acid proton signal, typically downfield (>10 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals would be anticipated, corresponding to the six carbons of the benzene ring, the carboxylic acid carbon, and the methoxy carbon. The carbonyl carbon of the carboxylic acid is characteristically found significantly downfield. The carbon atoms attached to the bromine, hydroxyl, and methoxy groups would have their chemical shifts influenced by the electronegativity and resonance effects of these substituents. For instance, in 5-bromo-2-hydroxy-3-methoxybenzaldehyde, the carbon attached to the methoxy group appears at 56.3 ppm, while the aromatic carbons span a range from approximately 111 ppm to 151 ppm. chemicalbook.com A similar pattern is expected for the benzoic acid derivative, with the carboxylic carbon signal appearing around 170 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| -COOH | >10 (broad s) | ~170 | Chemical shift is solvent and concentration dependent. |

| Ar-H | ~7.0-7.5 (d) | ~110-155 | Two distinct signals expected for the two aromatic protons. |

| -OH | Variable (broad s) | - | Chemical shift is highly variable. |

| -OCH₃ | ~3.9 (s) | ~56 | Sharp singlet integrating to 3 protons. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₈H₇BrO₄, corresponding to a molecular weight of approximately 247.04 g/mol . nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the confirmation of the elemental formula. The fragmentation pattern observed in the mass spectrum offers further structural information. Common fragmentation pathways for this compound under electron ionization (EI) would likely involve the loss of small, stable neutral molecules or radicals:

Loss of a hydroxyl radical (-OH): [M - 17]⁺

Loss of a methoxy radical (-OCH₃): [M - 31]⁺

Loss of a carboxyl group (-COOH): [M - 45]⁺

Decarboxylation (loss of CO₂): [M - 44]

Analysis of these fragment ions helps to piece together the molecular structure and corroborate the findings from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands:

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid group. The phenolic O-H stretch would also appear in this region, typically as a sharper band around 3200-3600 cm⁻¹ if not extensively hydrogen-bonded.

C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid group would be observed around 1680-1710 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations typically appear as multiple bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibrations for the carboxylic acid, ether, and phenol groups would be found in the fingerprint region, typically between 1210-1320 cm⁻¹ (for the acid) and 1000-1250 cm⁻¹ (for the ether and phenol).

C-Br Stretch: The vibration associated with the carbon-bromine bond would appear at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |

| Phenolic O-H | Stretch | 3200-3600 | Medium |

| Carboxylic Acid C=O | Stretch | 1680-1710 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |

| C-O | Stretch | 1000-1320 | Medium-Strong |

| C-Br | Stretch | 500-600 | Medium |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC)

Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for assessing the purity of non-volatile organic compounds. For a polar compound like this compound, a reverse-phase (RP) HPLC method is typically employed. sielc.comsielc.com This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. A common mobile phase would be a gradient mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure the carboxylic acid remains protonated and produces a sharp peak. sielc.comsielc.com Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and improved sensitivity. sielc.comsielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. As the compound elutes from the chromatography column, it is directly introduced into the mass spectrometer. This allows for the simultaneous confirmation of the molecular weight of the main peak and any impurities, providing a high degree of confidence in both the identity and purity of the sample. For MS compatibility, volatile mobile phase modifiers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.comsielc.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure.

For this compound, a single-crystal X-ray diffraction experiment would reveal:

The planar conformation of the benzene ring.

The precise spatial orientation of the bromo, hydroxyl, methoxy, and carboxylic acid substituents relative to the ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding. It is highly probable that the carboxylic acid and hydroxyl groups would participate in a network of hydrogen bonds, influencing the crystal packing and the physical properties of the solid.

While crystallographic data for the title compound itself is not widely published, studies on very similar molecules, such as hydrazone derivatives of its aldehyde precursor, have been successfully characterized using this method, confirming the planarity of the ring and detailing intermolecular hydrogen bonding networks. nih.govnih.gov This demonstrates the suitability of the technique for this class of compounds.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. For substituted benzoic acids, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly used to determine molecular geometry and electronic properties. researchgate.netnih.gov

These calculations provide access to key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

Other important electronic properties derived from these calculations include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Hardness (η) and Softness (σ): Measures of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons.

The molecular electrostatic potential (MEP) map is another valuable output. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For a molecule like 5-Bromo-2-hydroxy-3-methoxybenzoic acid, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, indicating sites prone to electrophilic attack, and positive potential around the hydrogen atoms. nih.gov

Table 1: Key Electronic Descriptors Calculated via DFT (Hypothetical Values) This table is illustrative, based on general principles for substituted benzoic acids, as specific data for this compound is not available in the provided search results.

| Parameter | Description | Typical Method |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy; relates to electron-donating ability. | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy; relates to electron-accepting ability. | DFT/B3LYP/6-311++G(d,p) |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | DFT/B3LYP/6-311++G(d,p) |

| Ionization Potential (IP) | Energy required to remove an electron from the molecule. | Calculated from HOMO energy |

| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | Calculated from HOMO/LUMO energies |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates by evaluating their binding affinity and mode of interaction with a biological target. ijarbs.com For this compound, docking studies would involve placing the molecule into the active site of a target protein to predict its binding energy and key interactions, such as hydrogen bonds and hydrophobic interactions. mdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. MD simulations model the movement of every atom in the system, providing a dynamic view of the binding stability and conformational changes that may occur upon ligand binding. nih.gov This analysis can confirm the stability of interactions predicted by docking and provide a more realistic understanding of the binding event.

Conformational Analysis and Energy Minimization

Substituted benzoic acids can exist in various conformations, primarily due to the rotation around single bonds, such as the C-C bond connecting the carboxylic acid group to the phenyl ring. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. bohrium.com This is achieved by systematically rotating torsion angles and calculating the potential energy of each resulting conformer.

Energy minimization is the process of finding the geometry of the molecule that corresponds to the lowest energy, known as the ground state. Quantum chemical methods are used to optimize the molecular structure, providing the most stable conformation. For substituted benzoic acids, a key aspect is the orientation of the carboxylic acid group relative to the benzene ring and the potential for intramolecular hydrogen bonding between the carboxylic proton and the adjacent hydroxyl group. ucl.ac.uk

Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. acs.org By analyzing the vibrational modes, specific peaks in the experimental spectrum can be assigned to particular functional groups (e.g., O-H stretch of the hydroxyl and carboxyl groups, C=O stretch of the carboxyl group). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the chemical shifts of ¹H and ¹³C atoms. dergipark.org.tr These theoretical shifts, when compared to experimental values, are invaluable for structural elucidation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, corresponding to the absorption of light in the UV-Visible range. nih.gov This helps in understanding the electronic properties and color of the compound.

Table 2: Predicted Spectroscopic Data (Hypothetical) This table illustrates the type of data generated from computational predictions for spectroscopic analysis.

| Spectroscopy Type | Parameter | Predicted Feature |

|---|---|---|

| IR | C=O Stretch | Vibrational frequency (cm⁻¹) for the carboxylic acid carbonyl group. |

| IR | O-H Stretch | Vibrational frequencies for hydroxyl and carboxylic acid O-H groups. |

| ¹³C NMR | C=O Carbon | Chemical shift (ppm) for the carboxylic acid carbon. |

| ¹H NMR | -COOH Proton | Chemical shift (ppm) for the carboxylic acid proton. |

| UV-Vis | λmax | Wavelength of maximum absorbance corresponding to electronic transitions. |

Reaction Mechanism Prediction and Transition State Analysis

Theoretical chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

For reactions involving substituted benzoic acids, such as electrophilic aromatic substitution, computational methods can determine the preferred position of attack (ortho, meta, or para) by analyzing the stability of the intermediate structures (sigma complexes). patsnap.comstudy.com The carboxyl group is a deactivating, meta-directing group in electrophilic substitution reactions. youtube.com Calculations of activation energies, obtained from the energy difference between the reactants and the transition state, can predict reaction rates and provide a deeper understanding of the reaction kinetics. nih.gov

Applications in Materials Science and Advanced Chemical Technologies

Incorporation into Polymeric Materials and Composites

The incorporation of 5-Bromo-2-hydroxy-3-methoxybenzoic acid into polymeric matrices offers a pathway to functional materials with tailored properties. While direct polymerization of this specific molecule is not widely documented, its structural motifs are relevant to the synthesis of specialty polymers. Substituted hydroxybenzoic acids are known precursors for a range of polymers, and the presence of the bromine atom provides a reactive site for further chemical modification or can contribute to properties like flame retardancy.

One area of interest is in the development of antimicrobial polymers. For instance, studies on related compounds, such as 5-bromosalicylic acid, have shown that when bonded to materials like viscose fabrics, they exhibit significant antibacterial activity. This suggests that polymers functionalized with this compound could also possess antimicrobial characteristics, making them suitable for applications in medical textiles, food packaging, and surface coatings.

Furthermore, the principles of synthesizing polymers from hydroxybenzoate precursors can be applied. Through processes like ring-opening polymerization of derived lactides, it is possible to create degradable polymers. The functional groups of this compound could be preserved or modified during such polymerization to introduce specific functionalities into the final polymer chain.

Table 1: Potential Applications of Polymers Incorporating this compound

| Application Area | Potential Property | Rationale |

| Medical Textiles | Antimicrobial | The brominated phenolic structure is associated with antibacterial effects. |

| Flame-Retardant Materials | Flame Retardancy | The presence of bromine can impart flame-retardant properties to the polymer. |

| Specialty Packaging | Gas Barrier Properties | The aromatic and polar nature of the monomer unit could enhance barrier properties. |

| Functional Coatings | Surface Modification | The carboxylic acid and hydroxyl groups can promote adhesion and further functionalization. |

Role in Supramolecular Chemistry and Self-Assembly

The distinct functional groups of this compound make it a compelling candidate for use in supramolecular chemistry and the design of self-assembling systems. The hydroxyl and carboxylic acid groups are capable of forming strong hydrogen bonds, which are fundamental to the construction of ordered supramolecular architectures. The bromine atom can participate in halogen bonding, another important non-covalent interaction for directing self-assembly.

The interplay of these interactions can lead to the formation of well-defined structures such as tapes, sheets, and three-dimensional networks. For example, research on the self-assembly of salicylic (B10762653) acid has demonstrated its ability to form crystalline complexes with other molecules through hydrogen bonding. The additional methoxy (B1213986) and bromo substituents on this compound would influence the electronic and steric properties, offering a means to fine-tune the resulting supramolecular structures and their properties.

These self-assembled structures could find applications in areas such as crystal engineering, drug delivery, and the development of porous materials for separation and storage. The ability to control the assembly process by modifying the molecular structure is a key advantage in the bottom-up fabrication of functional materials.

Application in Functional Dyes and Pigments

Substituted aromatic compounds are the cornerstone of the dye and pigment industry, and this compound represents a potential precursor for the synthesis of novel colorants. The aromatic ring can be chemically modified, for instance, through diazotization and coupling reactions, to create azo dyes. The nature and position of the substituents on the benzoic acid ring would significantly influence the color, fastness, and other properties of the resulting dye.

The presence of the bromine atom can enhance the lightfastness of a dye and can also shift the absorption spectrum, leading to different colors. The hydroxyl and methoxy groups also play a crucial role in the electronic properties of the chromophore. Azo compounds synthesized from salicylic acid and its derivatives are known, and this body of knowledge can be extended to derivatives like this compound to explore new color spaces.

The synthesis of a bromo-containing cellulosic dye has been reported, highlighting the utility of bromine in creating colorants with desirable properties such as antibacterial activity. This suggests that dyes derived from this compound might also exhibit multifunctional properties, making them valuable for applications in textiles and coatings where both color and functionality are required.

Exploration in Sensor Technology

The electrochemical and biological activity of benzoic acid and its derivatives has led to their exploration in the field of sensor technology. These molecules can be used as recognition elements in both electrochemical sensors and biosensors. The specific functional groups of this compound could be advantageous in the design of selective and sensitive sensors.

In the context of electrochemical sensors, the molecule can be immobilized on an electrode surface, and its interaction with a target analyte can be monitored through changes in the electrochemical response. The electroactive nature of the phenolic group and the potential for the molecule to be electropolymerized are beneficial for sensor fabrication. For instance, sensors based on electropolymerized 4-aminobenzoic acid have been developed for the detection of food dyes.

From a biological perspective, biosensors for the detection of benzoic acid derivatives have been developed using microorganisms. These biosensors can be engineered to respond to specific substituted benzoic acids. The unique substitution pattern of this compound could be exploited to develop a highly specific biosensor for its detection or for the detection of related compounds.

Table 2: Potential Sensor Applications for this compound

| Sensor Type | Detection Principle | Potential Target Analytes |

| Electrochemical Sensor | Voltammetry, Amperometry | Heavy metal ions, organic pollutants |

| Biosensor | Genetically engineered microorganisms | Environmental contaminants, metabolites |

| Optical Sensor | Colorimetric or fluorometric changes | pH, specific ions |

Future Research and Unexplored Potential of this compound

The chemical compound this compound, a halogenated derivative of salicylic acid, represents a molecule of significant interest for future scientific exploration. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom on the benzene ring, provides a versatile scaffold for a multitude of chemical transformations and potential applications. While comprehensive research on this specific molecule is still emerging, its structural similarity to other biologically active and synthetically useful compounds points toward several promising, yet unexplored, avenues of investigation. This article outlines key future research directions, from discovering new biological functions to developing advanced synthetic protocols and novel material applications.

Q & A

Basic: What are the key synthetic routes for preparing 5-Bromo-2-hydroxy-3-methoxybenzoic acid?

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A representative method includes:

- Methylation : Reacting 5-bromosalicylic acid with iodomethane and K₂CO₃ under reflux (80°C, 4 hours) to introduce the methoxy group at the 3-position .

- Hydrolysis : Treating the intermediate with LiOH in a THF/MeOH/H₂O solvent system to selectively deprotect or adjust substituents .

- Purification : Column chromatography or recrystallization is recommended for isolating the final product.

Basic: How can the structure of this compound be confirmed experimentally?

Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze and NMR to verify substituent positions (e.g., methoxy at C3, hydroxyl at C2) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 247.0) .

- IR Spectroscopy : Identify characteristic peaks (e.g., carboxylic acid O-H stretch ~2500-3000 cm⁻¹, C=O ~1680 cm⁻¹) .

Advanced: How does regioselectivity influence bromination and methoxylation in this compound’s synthesis?

Regioselectivity is governed by electronic and steric factors:

- Bromination : Electrophilic aromatic substitution favors the para position relative to electron-donating groups (e.g., methoxy). However, steric hindrance from existing substituents may redirect bromination .

- Methoxylation : Methylation via SN2 with iodomethane preferentially targets phenolic hydroxyl groups over carboxylic acids due to pH-controlled deprotonation .

Advanced: What strategies optimize reaction yields during derivatization (e.g., amide coupling)?

- Catalyst Selection : Use coupling agents like HATU or EDCI for amide bond formation to enhance efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive groups .

- Temperature Control : Maintain mild conditions (0–25°C) to minimize side reactions during activation steps .

Basic: What biological assays are suitable for evaluating its antibacterial activity?

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria in planktonic culture .

- Biofilm Inhibition : Use crystal violet staining or confocal microscopy to quantify biofilm reduction in Staphylococcus aureus or Pseudomonas aeruginosa models .

- Controls : Include DMSO as a negative control and known inhibitors (e.g., GroEL/ES inhibitors) as positives .

Advanced: How can structural analogs be designed to improve bioactivity?

- Substituent Modification : Replace bromine with electron-withdrawing groups (e.g., Cl, CF₃) to enhance electrophilicity .

- Hydroxyl Group Derivatization : Convert the 2-hydroxy group to a sulfonate ester or protected ether to modulate solubility and target engagement .

- SAR Studies : Systematically vary substituents and correlate with MIC data to identify critical pharmacophores .

Advanced: How should researchers address contradictions in reported spectral data?

- Cross-Validation : Compare NMR and IR data across multiple studies (e.g., methoxy chemical shifts in NMR: δ 3.8–4.0 ppm) .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, especially for regiochemical confirmation .

- Purity Assessment : Use HPLC (≥95% purity) to rule out impurities affecting spectral profiles .

Basic: What are the stability considerations for long-term storage?

- Temperature : Store at 0–6°C to prevent degradation of the hydroxyl and carboxylic acid groups .

- Light Sensitivity : Protect from UV exposure using amber vials to avoid photolytic cleavage of the C-Br bond .

- Humidity Control : Use desiccants to minimize hydrolysis of the methoxy group .

Advanced: How can reaction conditions be tailored for scale-up synthesis?

- Solvent Recycling : Optimize THF recovery to reduce costs and environmental impact .

- Catalyst Loading : Reduce Pd-based catalyst amounts in cross-coupling steps via ligand optimization (e.g., XPhos) .

- Flow Chemistry : Implement continuous flow systems to enhance reproducibility and throughput for methylation/hydrolysis steps .

Advanced: How to resolve discrepancies in bioactivity data across studies?

- Assay Standardization : Adopt CLSI guidelines for MIC determination to ensure consistency .

- Strain Variability : Test against isogenic bacterial strains to isolate compound-specific effects .

- Dose-Response Curves : Perform EC₅₀ calculations with triplicate replicates to improve statistical validity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.